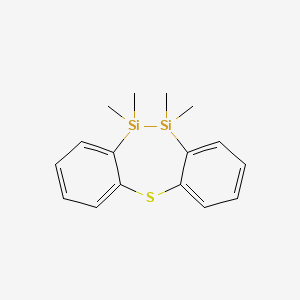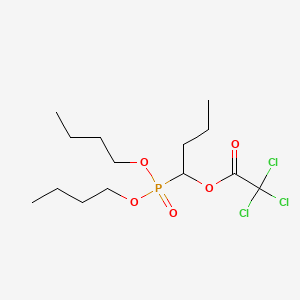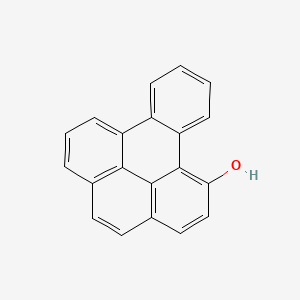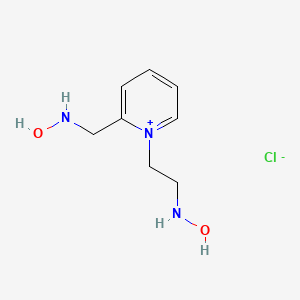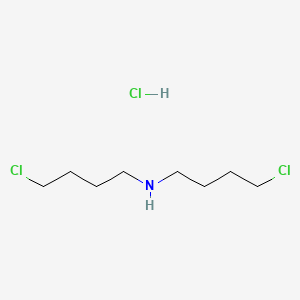
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an intermediate in the synthesis of other chemicals and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride typically involves the reaction of 1-butylamine with 4-chlorobutyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Hydroxylated or aminated derivatives.
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Applications De Recherche Scientifique
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, free base: Similar structure but without the hydrochloride salt.
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, acetate: Similar structure but with an acetate salt instead of hydrochloride.
1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, sulfate: Similar structure but with a sulfate salt instead of hydrochloride.
Uniqueness: 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .
Propriétés
Numéro CAS |
77985-07-0 |
|---|---|
Formule moléculaire |
C8H18Cl3N |
Poids moléculaire |
234.6 g/mol |
Nom IUPAC |
4-chloro-N-(4-chlorobutyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17Cl2N.ClH/c9-5-1-3-7-11-8-4-2-6-10;/h11H,1-8H2;1H |
Clé InChI |
UXDFKAVLVLQESV-UHFFFAOYSA-N |
SMILES canonique |
C(CCCl)CNCCCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


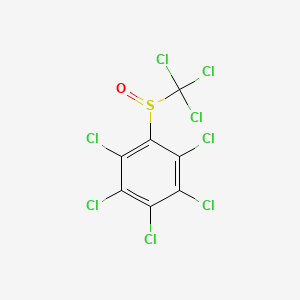
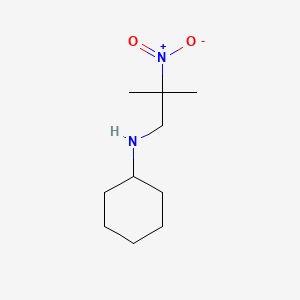
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
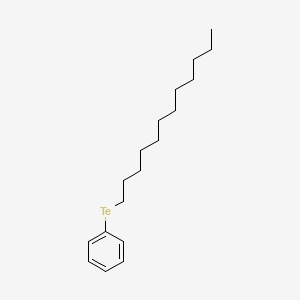
![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
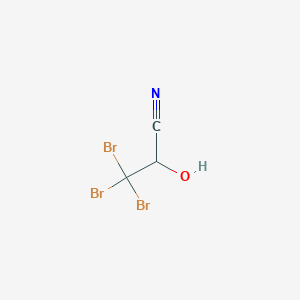
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
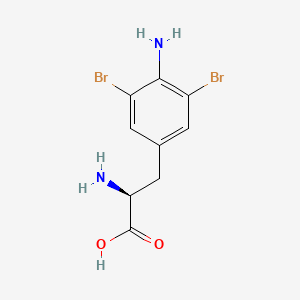
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
